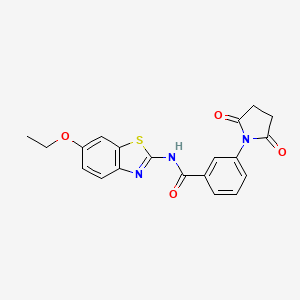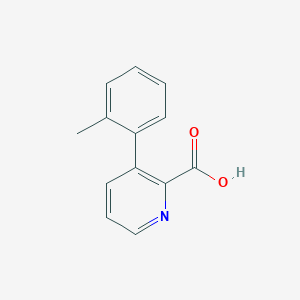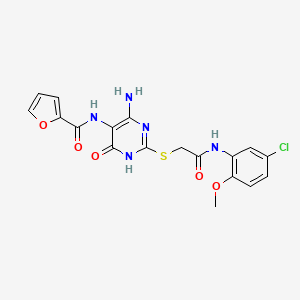![molecular formula C8H14O2 B2813694 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol CAS No. 2126178-05-8](/img/structure/B2813694.png)
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol is a cyclic alcohol with the molecular formula C8H14O2 and a molecular weight of 142.198 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with an epoxide, such as ethylene oxide, under basic conditions. The reaction proceeds through the nucleophilic attack of the cyclobutanone on the epoxide, resulting in the formation of the desired product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of cyclobutanol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclobutanol derivatives
Substitution: Halogenated cyclobutanol derivatives
Scientific Research Applications
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparison with Similar Compounds
1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
1-(Oxiran-2-yl)cyclobutan-1-ol: A similar compound with a different substitution pattern on the cyclobutane ring.
2-(Oxiran-2-yl)cyclobutan-1-ol: Another similar compound with the epoxide group attached to a different position on the cyclobutane ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-(oxiran-2-yl)ethyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(3-1-4-8)5-2-7-6-10-7/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFATMNTJILJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCC2CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(cyanomethyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}-N-phenylacetamide](/img/structure/B2813611.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 3-(phenoxymethyl)-1-benzofuran-2-carboxylate](/img/structure/B2813614.png)
![2-cyano-N-(4-ethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2813615.png)


![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrazine](/img/structure/B2813621.png)




![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)
![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
